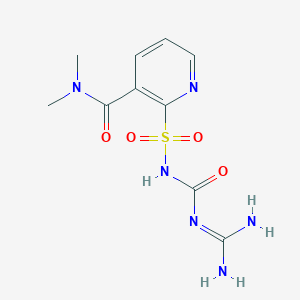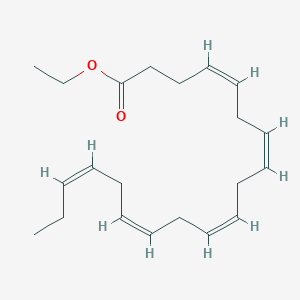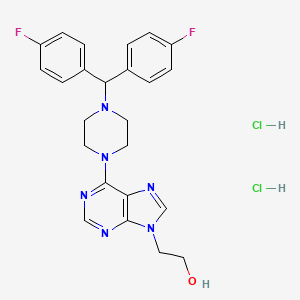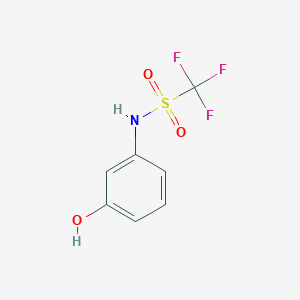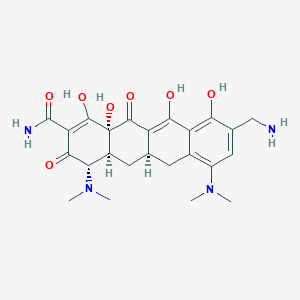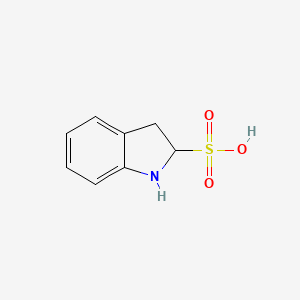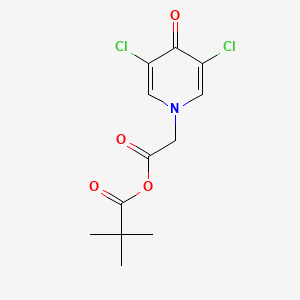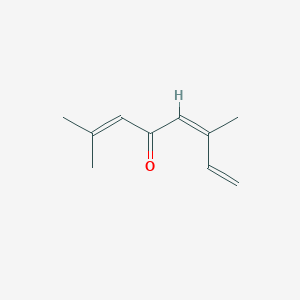
(Z)-Tagetenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Tagetenone is an organic compound belonging to the class of terpenoids. It is a naturally occurring compound found in the essential oils of various plants, particularly in the genus Tagetes, commonly known as marigolds. The compound is characterized by its distinctive odor and is used in perfumery and flavoring industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Z)-Tagetenone can be synthesized through various methods, including the oxidation of (Z)-Tagetone. One common synthetic route involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, this compound is often extracted from the essential oils of marigold plants. The extraction process typically involves steam distillation, followed by purification steps such as fractional distillation or chromatography to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-Tagetenone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(Z)-Tagetenone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of perfumes, flavors, and fragrances due to its distinctive odor.
Mecanismo De Acción
The mechanism of action of (Z)-Tagetenone involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activities and interact with cellular receptors, leading to its observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparación Con Compuestos Similares
(Z)-Tagetenone can be compared with other similar terpenoid compounds, such as:
(E)-Tagetenone: The geometric isomer of this compound, differing in the spatial arrangement of its atoms.
Tagetone: A related compound with a similar structure but differing in functional groups.
Limonene: Another terpenoid with a similar molecular framework but different functional properties.
Uniqueness: this compound is unique due to its specific geometric configuration, which imparts distinct chemical and biological properties compared to its isomers and related compounds.
Propiedades
Número CAS |
33746-71-3 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(5Z)-2,6-dimethylocta-2,5,7-trien-4-one |
InChI |
InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-7H,1H2,2-4H3/b9-7- |
Clave InChI |
XUINKEIPBTYUJP-CLFYSBASSA-N |
SMILES isomérico |
CC(=CC(=O)/C=C(/C)\C=C)C |
SMILES canónico |
CC(=CC(=O)C=C(C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


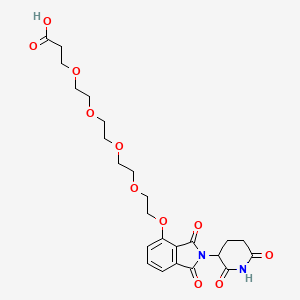
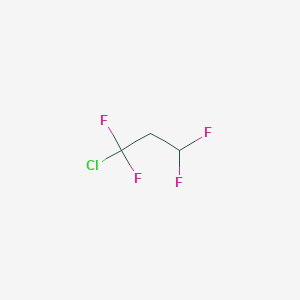
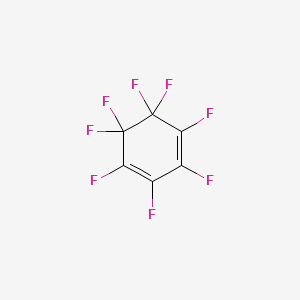

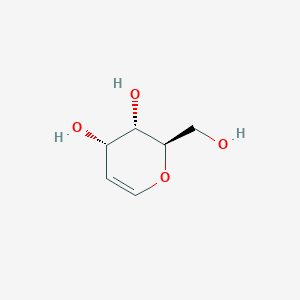
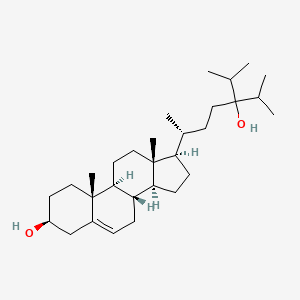
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
